![molecular formula C15H13ClO B6294503 3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2271442-90-9](/img/structure/B6294503.png)
3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chloro group at the 3’ position, two methyl groups at the 2 and 6 positions, and an aldehyde group at the 4 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
作用機序
Target of Action
It is known to participate in various palladium catalyzed cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is a key biochemical pathway affected by this compound . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s participation in the suzuki–miyaura (sm) coupling reaction suggests that it may have a significant impact on bioavailability .
Result of Action
Its participation in the suzuki–miyaura (sm) coupling reaction suggests that it may play a significant role in the formation of carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde. For instance, the Suzuki–Miyaura (SM) coupling reaction, in which the compound participates, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be relatively stable and readily prepared in various environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This method involves the acylation of a biphenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
類似化合物との比較
Similar Compounds
2,6-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro group at the 3’ position.
3’-Chloro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl groups at the 2 and 6 positions.
2,6-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its chloro, methyl, and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activities .
特性
IUPAC Name |
4-(3-chlorophenyl)-3,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-6-12(9-17)7-11(2)15(10)13-4-3-5-14(16)8-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFJMUUTXDNQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC=C2)Cl)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
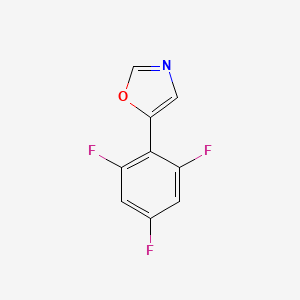
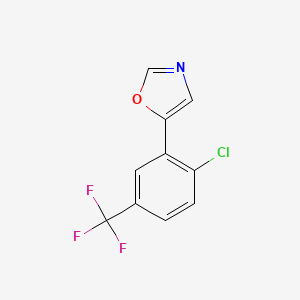
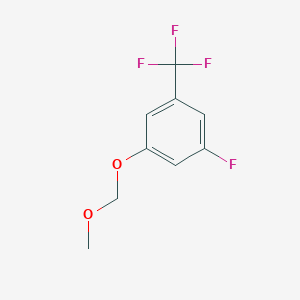

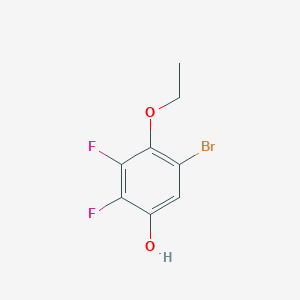


![[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B6294440.png)
![4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde](/img/structure/B6294452.png)
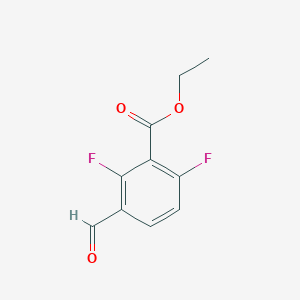


![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)
